

Comparative Guide to the Cross-reactivity of VU0119498 with other GPCRs

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Compound of Interest

Compound Name: VU0119498

Cat. No.: B1683070

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This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) cross-reactivity profile of **VU0119498**. As a positive allosteric modulator (PAM), understanding its selectivity is crucial for the accurate interpretation of experimental results and for assessing its potential therapeutic applications. This document summarizes the available quantitative data on its activity, presents detailed experimental methodologies for assessing GPCR activity, and includes visualizations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of VU0119498 Cross-reactivity

VU0119498 is a pan-Gq muscarinic acetylcholine receptor (mAChR) M1, M3, and M5 positive allosteric modulator. It has also been described as an M1 muscarinic receptor agonist.^{[1][2]}

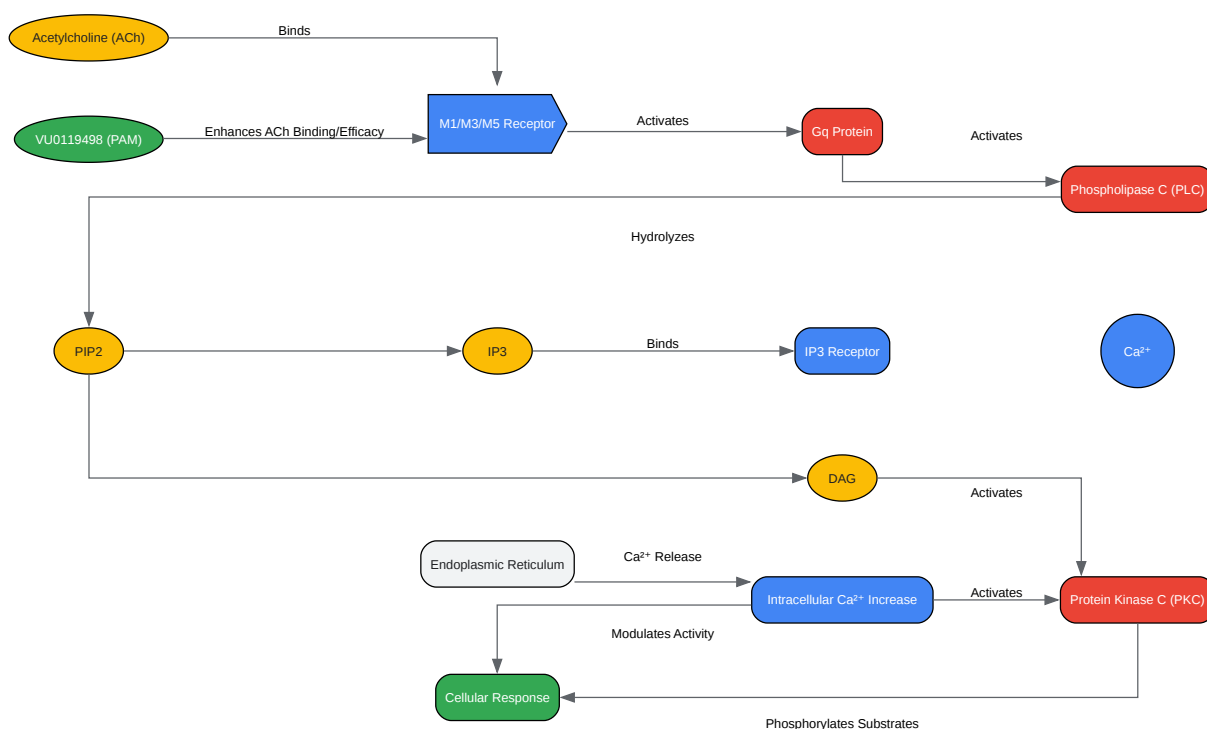
The following table summarizes the known potency of **VU0119498** at its primary targets.

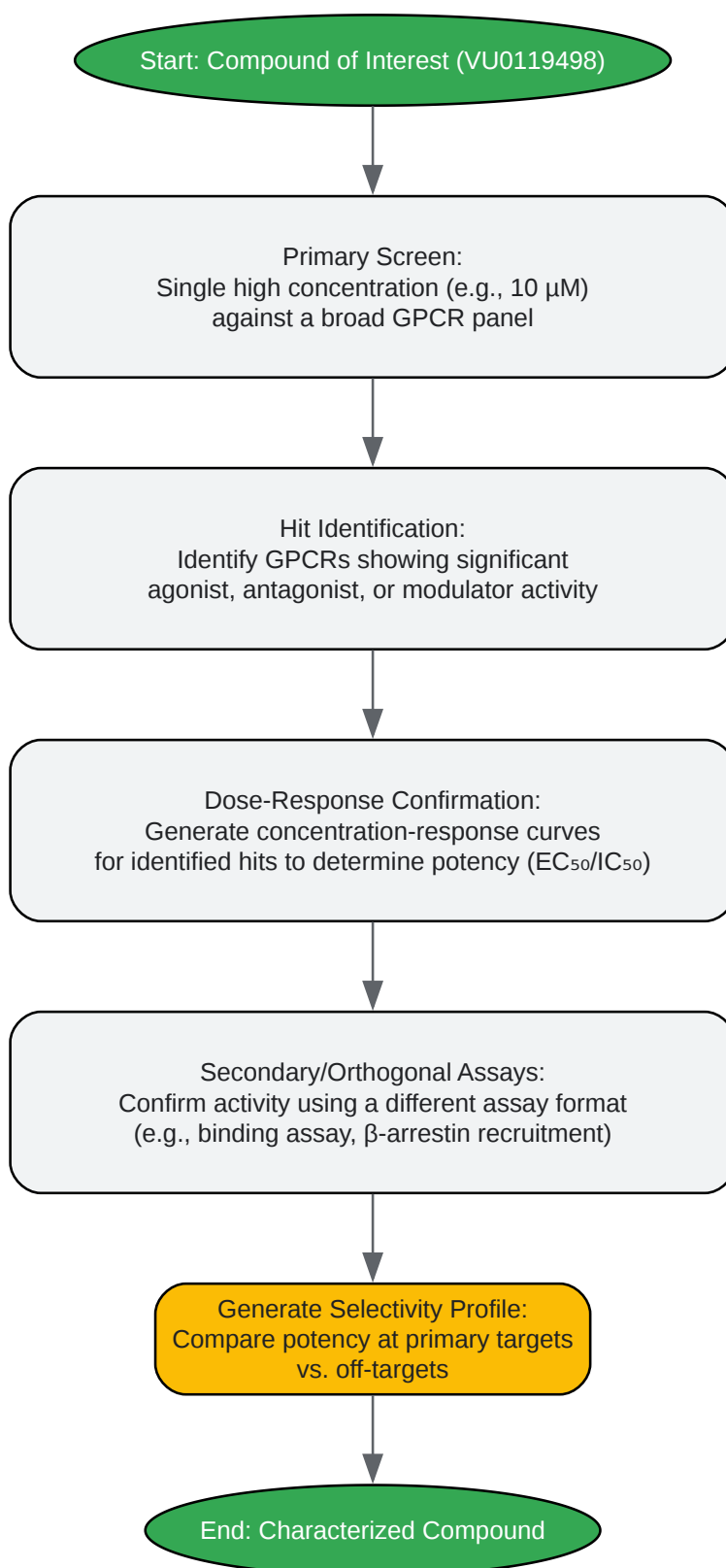
Receptor	Family	Coupling	Assay Type	Potency (EC ₅₀)	Reference
M1 mAChR	Muscarinic	Gq	Calcium Mobilization	6.04 μ M	[3]
M3 mAChR	Muscarinic	Gq	Calcium Mobilization	6.38 μ M	[3]
M5 mAChR	Muscarinic	Gq	Calcium Mobilization	4.08 μ M	[3]
M1 mAChR	Muscarinic	Gq	Agonist Activity	3.1 μ M	[1][2]

Selectivity Profile: **VU0119498** is reported to be selective for the M1, M3, and M5 mAChR subtypes over the M2 and M4 subtypes.[3] However, a comprehensive screening profile against a broader panel of GPCRs from different families (e.g., adrenergic, dopaminergic, serotonergic) is not extensively available in the public domain. Such broad screening is essential for a complete understanding of its off-target effects.

Signaling Pathway of Primary Targets (M1, M3, M5 mAChRs)

The M1, M3, and M5 muscarinic acetylcholine receptors primarily couple to the Gq family of G proteins. As a positive allosteric modulator, **VU0119498** enhances the signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh), to these receptors. The downstream signaling pathway is illustrated below.





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